5-BENZOYL-3-(4-METHYLBENZENESULFONYL)-N2-(3-METHYLPHENYL)THIOPHENE-2,4-DIAMINE 5-BENZOYL-3-(4-METHYLBENZENESULFONYL)-N2-(3-METHYLPHENYL)THIOPHENE-2,4-DIAMINE
Brand Name: Vulcanchem
CAS No.: 866866-39-9
VCID: VC6138405
InChI: InChI=1S/C25H22N2O3S2/c1-16-11-13-20(14-12-16)32(29,30)24-21(26)23(22(28)18-8-4-3-5-9-18)31-25(24)27-19-10-6-7-17(2)15-19/h3-15,27H,26H2,1-2H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=CC=C3)NC4=CC=CC(=C4)C
Molecular Formula: C25H22N2O3S2
Molecular Weight: 462.58

5-BENZOYL-3-(4-METHYLBENZENESULFONYL)-N2-(3-METHYLPHENYL)THIOPHENE-2,4-DIAMINE

CAS No.: 866866-39-9

Cat. No.: VC6138405

Molecular Formula: C25H22N2O3S2

Molecular Weight: 462.58

* For research use only. Not for human or veterinary use.

5-BENZOYL-3-(4-METHYLBENZENESULFONYL)-N2-(3-METHYLPHENYL)THIOPHENE-2,4-DIAMINE - 866866-39-9

Specification

CAS No. 866866-39-9
Molecular Formula C25H22N2O3S2
Molecular Weight 462.58
IUPAC Name [3-amino-5-(3-methylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-phenylmethanone
Standard InChI InChI=1S/C25H22N2O3S2/c1-16-11-13-20(14-12-16)32(29,30)24-21(26)23(22(28)18-8-4-3-5-9-18)31-25(24)27-19-10-6-7-17(2)15-19/h3-15,27H,26H2,1-2H3
Standard InChI Key BVUULFGOVKXDKL-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=CC=C3)NC4=CC=CC(=C4)C

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound belongs to the thiophene-2,4-diamine class, characterized by a central thiophene ring substituted at positions 2 and 4 with amine groups. Key structural elements include:

  • Benzoyl group at position 5, contributing aromaticity and potential π-π stacking interactions.

  • 4-Methylbenzenesulfonyl group at position 3, introducing sulfonamide functionality known for enhancing metabolic stability.

  • N2-(3-methylphenyl) substituent, providing steric bulk and modulating electronic properties.

PropertyValue/Descriptor
Molecular FormulaC₃₀H₂₇N₃O₃S₂ (inferred from analogs)
Molecular Weight~529.68 g/mol
IUPAC Name5-Benzoyl-3-(4-methylphenyl)sulfonyl-N²-(3-methylphenyl)thiophene-2,4-diamine
SMILESCC1=CC(=CC=C1)S(=O)(=O)C2=C(SC(=C2NC3=CC=CC(=C3)C)C(=O)C4=CC=CC=C4)N
Topological Polar SA~150 Ų (estimated)

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis is reported, analogous thiophene-2,4-diamines are typically synthesized via multi-step sequences :

  • Thiophene core construction: Friedel-Crafts acylation or cross-coupling reactions to introduce the benzoyl group.

  • Sulfonylation: Treatment with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine) at 0–25°C.

  • Amination: Ullmann coupling or Buchwald-Hartwig amination to attach the 3-methylphenylamine group .

Key challenges include regioselectivity in sulfonylation and avoiding over-oxidation of the thiophene ring. A representative protocol from VulcanChem involves refluxing intermediates in toluene with Pd(OAc)₂/Xantphos catalysts to achieve >70% yield in final coupling steps.

Reactivity Patterns

The compound’s reactivity is dominated by:

  • Amine group participation: The 2,4-diamine motif may engage in cyclization reactions analogous to amidyl radical chemistry observed in related systems . Photolysis or thermal treatment could generate N-centered radicals capable of 5-exo or 6-endo cyclizations (Fig. 1A).

  • Sulfonamide stability: The 4-methylbenzenesulfonyl group resists hydrolysis under physiological pH but may undergo metabolic O-demethylation in vivo .

Physicochemical Properties

Solubility and Partitioning

Predicted properties using ASTRA and ChemAxon tools suggest:

PropertyValue
LogP (octanol/water)4.2 ± 0.3
Aqueous Solubility<0.1 mg/mL (25°C)
pKa (amine)6.8 (calculated)

The low solubility profile necessitates formulation strategies like nanoemulsions or prodrug approaches for biomedical applications .

Research Frontiers and Challenges

Unexplored Reactivity

The compound’s diamino-thiophene core presents opportunities for:

  • Radical cascade reactions: Utilizing photoredox catalysis to generate amidyl radicals for heterocycle formation .

  • Metal-mediated cross-couplings: Suzuki-Miyaura reactions at the brominated thiophene position (if synthesized) .

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